4-Chlorobenzo[b]thiophen-7-ol

Catalog No.
S8696849
CAS No.
M.F
C8H5ClOS
M. Wt
184.64 g/mol
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4-Chlorobenzo[b]thiophen-7-ol

Product Name

4-Chlorobenzo[b]thiophen-7-ol

IUPAC Name

4-chloro-1-benzothiophen-7-ol

Molecular Formula

C8H5ClOS

Molecular Weight

184.64 g/mol

InChI

InChI=1S/C8H5ClOS/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,10H

InChI Key

VQKQFJHNXWVOLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1O)Cl

4-Chlorobenzo[b]thiophen-7-ol is an organic compound that belongs to the class of heterocyclic compounds, specifically within the thiophene family. It features a benzothiophene structure, which consists of a fused benzene and thiophene ring, with a chlorine substituent at the fourth position and a hydroxyl group at the seventh position. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science.

The molecular formula of 4-Chlorobenzo[b]thiophen-7-ol is C9H6ClOSC_9H_6ClOS, indicating the presence of chlorine, oxygen, sulfur, and carbon atoms. The unique arrangement of these atoms contributes to its chemical properties and biological activities.

Typical for thiophene derivatives, including:

  • Electrophilic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, where the chlorine atom or hydroxyl group can influence the reactivity at different positions on the ring.
  • Nucleophilic Reactions: The hydroxyl group can act as a nucleophile, allowing for further functionalization through substitution reactions.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound, expanding its reactivity profile.

These reactions are essential for synthesizing derivatives with enhanced biological or physical properties.

Research indicates that compounds similar to 4-Chlorobenzo[b]thiophen-7-ol exhibit various biological activities. These include:

  • Antimicrobial Properties: Several thiophene derivatives have shown effectiveness against bacterial strains, suggesting potential uses in developing antimicrobial agents.
  • Anti-inflammatory Effects: Some studies have highlighted the anti-inflammatory properties of thiophene compounds, indicating their potential in treating inflammatory diseases.
  • Anticancer Activity: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation, showcasing promise in cancer therapy.

These biological activities make 4-Chlorobenzo[b]thiophen-7-ol a candidate for further pharmacological studies.

The synthesis of 4-Chlorobenzo[b]thiophen-7-ol can be achieved through several methods:

  • Aryne Reaction: A notable method involves the aryne reaction with alkynyl sulfides, leading to the formation of benzothiophenes. This reaction utilizes o-silylaryl triflates and alkynyl sulfides under specific conditions (e.g., using cesium fluoride as a base) to yield high yields of substituted benzothiophenes .
  • Functional Group Transformations: Starting from simpler thiophene derivatives or chlorinated benzene compounds, functional group transformations can be employed to introduce the hydroxyl group at the desired position.
  • One-step Synthesis Protocols: Recent advancements have introduced one-step synthesis protocols that streamline the process by combining multiple steps into a single reaction phase .

4-Chlorobenzo[b]thiophen-7-ol has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug development targeting infections or inflammation.
  • Material Science: Its unique structure may also find applications in organic electronics or as a building block for novel materials with specific electronic or optical properties.

Interaction studies involving 4-Chlorobenzo[b]thiophen-7-ol focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:

  • Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins can reveal insights into its biological functions and therapeutic potential.

Several compounds share structural similarities with 4-Chlorobenzo[b]thiophen-7-ol, making them relevant for comparison:

Compound NameStructure TypeUnique Features
5-Chloro-2-benzothiopheneBenzothiopheneChlorine at position 5
2-Hydroxybenzo[b]thiopheneBenzothiopheneHydroxyl group at position 2
3-Methylbenzo[b]thiopheneBenzothiopheneMethyl group at position 3
7-Bromo-4-chlorobenzo[b]thiopheneBenzothiopheneBromine at position 7
6-Fluorobenzo[b]thiopheneBenzothiopheneFluorine at position 6

Uniqueness of 4-Chlorobenzo[b]thiophen-7-ol:
The presence of both a chlorine atom and a hydroxyl group at specific positions distinguishes it from other similar compounds. This unique substitution pattern may enhance its reactivity and biological activity compared to others in its class.

Systematic Nomenclature and Molecular Identification

IUPAC Nomenclature Validation

The IUPAC name 4-chlorobenzo[b]thiophen-7-ol is derived from the benzothiophene scaffold. Numbering begins at the sulfur atom in the thiophene ring, with the hydroxyl group at position 7 and chlorine at position 4. This nomenclature aligns with the SMILES representation Clc1cc2cc(O)sc2c1, which encodes the fused-ring system and substituent positions.

CAS Registry Number Analysis

The provided CAS Registry Number 934180-43-5 is not directly referenced in the available literature. However, structurally related compounds, such as 6-chloro-benzo[b]thiophene-4,7-diol (CAS 1934766-03-6), exhibit similar substitution patterns but differ in oxygen content. This discrepancy underscores the need for experimental validation of the compound’s registry data.

Molecular Formula and Weight Confirmation

The molecular formula C₈H₅ClOS corresponds to a calculated exact mass of 184.64 g/mol. This matches the theoretical value derived from atomic compositions:$$\text{Molecular weight} = (8 \times 12.01) + (5 \times 1.01) + 35.45 + 16.00 + 32.07 = 184.64 \, \text{g/mol}.$$In contrast, the diol analog (C₈H₅ClO₂S) has a higher mass of 200.64 g/mol, illustrating the impact of additional oxygen atoms.

X-ray Crystallographic Studies of Benzothiophene Derivatives

X-ray diffraction has proven indispensable for resolving the three-dimensional structure of 4-chlorobenzo[b]thiophen-7-ol. In related benzothiophene derivatives, single-crystal X-ray analyses conducted on Bruker Smart CCD Area Detector Systems have revealed critical structural parameters, such as bond lengths, angles, and torsional conformations [1] [6]. For instance, in 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, the thiophene ring exhibits near-planarity (root-mean-square deviation = 0.05 Å), with disorder observed at the methyl-substituted carbon atoms (C9 and C10), split into major (65%) and minor (35%) conformers [1]. Similarly, the crystal structure of 4-chloro-thiophenol (C₆H₅ClS) adopts a monoclinic P2₁/n space group, with a pseudo-centrosymmetric arrangement arising from the comparable electron densities of sulfur and chlorine [5]. These studies underscore the utility of X-ray crystallography in detecting subtle conformational variations and disorder phenomena in benzothiophene systems.

Table 1: Crystallographic Parameters of Selected Benzothiophene Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
4-Chloro-thiophenol [5]P2₁/n5.7469.7605.74795.87320.59
2-Amino-6-methyl-benzothiophene [1]P2₁/c-----
3-(4-Methoxybenzyl)-1-benzothiophene [3]----72.41-

Comparative Analysis with Benzo[b]thiophen-4-ol Isomers

The positional isomerism of hydroxyl and chlorine substituents significantly influences molecular geometry. For example, 3-(4-methoxybenzyl)-1-benzothiophene exhibits a dihedral angle of 72.41° between its benzothiophene and benzene rings, reflecting steric and electronic interactions between the methoxy group and the heterocyclic core [3]. In contrast, 4-chlorobenzo[b]thiophen-7-ol’s hydroxyl group at position 7 introduces distinct hydrogen-bonding capabilities absent in its 4-hydroxy counterpart. A study of triazole-functionalized benzothiophenes revealed that trimethoxyphenyl substituents induce dihedral angles of 38.48° and 60.43° relative to the benzothiophene plane, depending on methylation states [6]. These findings highlight how substituent position modulates ring coplanarity and intermolecular interactions.

Positional Effects of Chlorine and Hydroxyl Substituents

The chlorine atom at position 4 and hydroxyl group at position 7 in 4-chlorobenzo[b]thiophen-7-ol create a unique electronic landscape. In 4-chloro-thiophenol, the chlorine substituent occupies a para position relative to the thiol group, resulting in a planar arrangement with C–Cl and C–S bond lengths of 1.735(2) Å and 1.770(2) Å, respectively [5]. This geometry facilitates weak intermolecular C–H⋯π interactions, which stabilize the crystal lattice. Similarly, hydroxyl groups in benzothiophene derivatives participate in hydrogen-bonding networks; for instance, N–H⋯O interactions in triazole-bearing analogs propagate chains with R₂¹(5) ring motifs [6]. The juxtaposition of electron-withdrawing chlorine and electron-donating hydroxyl groups in 4-chlorobenzo[b]thiophen-7-ol likely induces intramolecular charge transfer, altering dipole moments and solubility properties.

Electrophilic Chlorination Mechanisms at Position 4

The most efficient route to introduce a chlorine atom at carbon-4 of the 7-hydroxybenzo$$b$$thiophene skeleton begins with an electrophilic aromatic substitution. Classical chlorine gas in glacial acetic acid affords a mixture of mono- and dichlorides, but kinetic studies on thiophene analogues reveal an unfavourable activation enthalpy that limits conversion under mild conditions [1]. Two modern solutions overcome these constraints.

  • Lewis-acid-promoted intramolecular cyclisation. Titanium tetrachloride converts (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols into 4-chlorobenzo$$b$$thiophenes in a single step. The reaction proceeds through ring opening, cationic cyclisation, and chloride migration, delivering 75% isolated yield of the 4-chloro compound under ambient temperature without competitive C-3 attack [2].

  • N-chloro reagents under polar media. N-Chlorosuccinimide in acetonitrile selectively substitutes at the activated C-4 position of 7-hydroxybenzo$$b$$thiophene when the hydroxyl group is hydrogen-bonded to the solvent; the hydrogen bond reduces electron density at C-5 and C-6, directing the chlorine electrophile to C-4. Density Functional Theory calculations locate the σ-complex at 22.8 kcal mol⁻¹, markedly lower than the 29–31 kcal mol⁻¹ required for chlorination of the unsubstituted heteroarene [3].

Table 1 Comparative electrophilic chlorination protocols at carbon-4

EntryChlorine sourcePromoter / catalystSolvent / temperatureTime (min)Yield (%)Selectivity (C-4 : others)Reference
1Chlorine gasNoneGlacial acetic acid / 25 °C180381 : 0.641
2N-ChlorosuccinimideNoneAcetonitrile / 60 °C45578 : 124
3Titanium tetrachloride (in-situ chloride donor)Titanium tetrachlorideDichloromethane / 25 °C3075>20 : 129

Regioselective Control in Polyhalogenated Systems [4] [5]

When multiple halogen atoms are introduced, thermodynamic and electronic factors dictate the final substitution pattern. Computed enthalpies for mono- to tetra-chlorinated thiophenes (Density Functional Theory, CBS-QB3) establish the following stability order: 2-chloro > 2,5-dichloro > 2,3,5-trichloro > 2,3,4,5-tetrachloro thiophene [4]. Extrapolation to the fused benzo$$b$$thiophene reveals that C-2 and C-5 chlorides destabilise the π-system less than a C-4 chloride unless an electron-donating group such as the 7-hydroxyl shifts charge distribution toward the benzene ring.

Regiocontrol therefore relies on:

  • Electronic bias: the strongly activating 7-hydroxyl group increases electron density at C-4 and C-5, but steric shielding by the hydroxyl hydrogen suppresses ortho attack, funnelling the electrophile to C-4.

  • Kinetic masking: stepwise addition of sodium hypochlorite pentahydrate produces the C-3 chloride first; subsequent hypochlorous acidium ion rearrangement transfers the chlorine bridge to C-4 in a lower-energy pathway than a second direct substitution [5] [3].

  • Halogen-dance equilibration: lithium diisopropylamide deprotonation of 2,5-dichlorothiophene at –78 °C followed by iodine quench furnishes the 2,4-dichloro isomer, illustrating that base-induced dance migration can be harnessed to redistribute chlorides after initial introduction [6].

Table 2 Calculated relative Gibbs free energies (ΔG, kcal mol⁻¹) for monochlorination sites in benzo$$b$$thiophene

Chlorination siteΔG (theory)Predicted prevalence (%)Reference
C-20.0432
C-3+1.1292
C-4–0.4 (with 7-OH)545
C-5+0.9182
C-6+1.6105

The negative ΔG for carbon-4 in the presence of the 7-hydroxyl rationalises the experimentally observed preference for the desired 4-chlorobenzo$$b$$thiophen-7-ol under electrophilic conditions.

Metal-Catalysed Cross-Coupling Approaches

Chloride at carbon-4 serves as a versatile leaving group for carbon–carbon and carbon–heteroatom bond formation, permitting late-stage diversification of the target scaffold.

  • Suzuki–Miyaura reaction. Palladium acetate with sodium phosphate and the SPhos ligand converts 4-chlorobenzo$$b$$thiophen-7-ol into the corresponding 4-aryl derivatives in 63–91% yield across electron-rich and electron-poor boronic acids while preserving the phenolic hydroxyl group [2].

  • Buchwald hydroxylation. Palladium dibenzylideneacetone in combination with tert-butyl-XPhos and potassium hydroxide replaces the carbon-chlorine bond by a hydroxyl, giving 4,7-dihydroxybenzo$$b$$thiophene in 85% yield [2].

  • Borylation. Bis(pinacolato)diboron under palladium catalysis installs a boronate ester at carbon-4 in 58% yield, generating a handle for further C-C coupling [2].

  • Pharmaceutical alkylation. A triphenylphosphine palladium complex couples 4-chlorobenzo$$b$$thiophene with a piperazinyl quinolinone fragment during Brexpiprazole preparation, demonstrating scalability to multigram processes without loss of selectivity [7].

Table 3 Representative cross-couplings of 4-chlorobenzo$$b$$thiophen-7-ol

Electrophile partnerNucleophileCatalyst systemYield (%)Reference
Phenylboronic acid4-Chloro substratePalladium acetate / SPhos / potassium phosphate8829
Water (hydroxylation)4-Chloro substratePalladium dibenzylideneacetone / tert-butyl-XPhos / potassium hydroxide8529
Bis(pinacolato)diboron4-Chloro substratePalladium dibenzylideneacetone / XPhos / sodium acetate5829
Piperazinyl quinolinone fragment4-Chloro substratePalladium triphenylphosphine complex / base724

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

183.9749636 g/mol

Monoisotopic Mass

183.9749636 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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